2-(4-Methoxyphenoxy)-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1,3-thiazole |
InChI |
InChI=1S/C10H9NO2S/c1-12-8-2-4-9(5-3-8)13-10-11-6-7-14-10/h2-7H,1H3 |
InChI Key |
QQDJFJHAKBQLPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendancy of 4-Methoxyphenoxy Thiazoles: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery, the thiazole scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1] Its versatile structure, capable of a diverse array of chemical modifications, has given rise to a multitude of clinically significant agents across various therapeutic areas.[1] This guide, tailored for the discerning eye of researchers and drug development professionals, delves into the nuanced world of 4-methoxyphenoxy thiazole derivatives. We will navigate the critical structure-activity relationships (SAR) that govern their biological activity, dissect the causal logic behind experimental design, and provide a practical foundation for the synthesis and evaluation of these promising compounds.
The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacologically active moieties. The nitrogen atom, for instance, is a proficient hydrogen bond acceptor, a feature frequently exploited in the design of enzyme inhibitors.[1] The continued exploration of thiazole-based compounds has yielded a rich pipeline of candidates for treating cancer, inflammation, and infectious diseases.[1]
The 4-Methoxyphenoxy Moiety: A Key to Potency and Selectivity
The introduction of a 4-methoxyphenoxy group, or its close structural relatives like the 4-methoxyphenyl and 3,4,5-trimethoxyphenyl moieties, onto the thiazole scaffold has proven to be a particularly fruitful strategy in the quest for potent and selective therapeutic agents.[2][3] This substitution pattern is a hallmark of many highly active anticancer compounds that function by disrupting microtubule dynamics through inhibition of tubulin polymerization.[3][4][5] The methoxy group(s) can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its binding affinity for biological targets and its pharmacokinetic properties.
Deconstructing the Structure-Activity Relationship (SAR) of 4-Methoxyphenoxy Thiazoles
The biological activity of 4-methoxyphenoxy thiazole derivatives is exquisitely sensitive to structural modifications at various positions of the core scaffold. A comprehensive understanding of these relationships is paramount for the rational design of new and improved therapeutic candidates.
The "A" Ring: The Phenoxy Substituent
While direct SAR data on a wide range of "phenoxy" substituents is limited in the readily available literature, extensive research on the closely related "phenyl" and "benzoyl" analogs, particularly the 4-methoxyphenyl and 3,4,5-trimethoxyphenyl derivatives, provides invaluable insights. In the context of anticancer agents targeting tubulin, the trimethoxyphenyl (TMP) moiety, a key pharmacophoric element of colchicine, is a recurring feature.[2] This group is known to occupy a hydrophobic pocket in the colchicine binding site on β-tubulin.
Key Insights:
-
Methoxy Substitution: The number and position of methoxy groups on the phenyl ring are critical for activity. The 3,4,5-trimethoxy pattern is often associated with the highest potency in tubulin polymerization inhibitors.[2]
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can be a viable strategy to modulate activity and physicochemical properties.
The "B" Ring: The Thiazole Core
The thiazole ring itself is not merely a passive linker but an active contributor to the pharmacophore. Its electronic nature and the spatial arrangement of its substituents are crucial determinants of biological activity.
Key Insights:
-
Substitution at C2 and C5: Modifications at the 2- and 5-positions of the thiazole ring have a profound impact on the antiproliferative activity of these compounds. For instance, in a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the order of potency for the C2-substituent was found to be NHCH3 > Me » N(CH3)2, highlighting the sensitivity to both electronic and steric factors.
-
Linker Modification: The nature of the linkage between the thiazole ring and other molecular fragments is also critical. The introduction of a carbonyl linker between the thiazole "B" ring and a "C" ring (another aromatic system) in the "SMART" (substituted methoxybenzoyl-aryl-thiazole) series of compounds led to a significant enhancement of anticancer activity, with IC50 values in the low nanomolar range.[3]
The "C" Ring: Additional Aromatic Systems
Many potent 4-methoxyphenoxy thiazole analogs incorporate a third aromatic or heteroaromatic ring system, designated as the "C" ring. The nature of this ring and its substituents provides another avenue for optimizing activity.
Key Insights:
-
Hydrophobic and Electronic Interactions: The "C" ring often engages in hydrophobic and/or electronic interactions with the biological target. In the SMART compounds, a 3,4,5-trimethoxy substituted phenyl group at the "C" ring was found to be important for their potent antiproliferative activity.[3]
-
Improving Physicochemical Properties: Modifications to the "C" ring can be strategically employed to enhance aqueous solubility and oral bioavailability. For example, the introduction of an amino linkage between the "A" and "B" rings in the "PAT" (phenyl-amino-thiazole) series resulted in compounds with improved pharmacokinetic profiles compared to the SMART series.[6]
Quantitative SAR Data
The following table summarizes the antiproliferative activity of selected methoxyphenyl-thiazole derivatives, illustrating the key SAR principles discussed above.
| Compound | "A" Ring | "B" Ring Linker | "C" Ring | Cell Line | IC50 (µM) | Reference |
| SMART (8f) | Phenyl | Carbonyl | 3,4,5-Trimethoxyphenyl | Melanoma | 0.021 - 0.071 | [3] |
| PAT (45a) | Phenylamino | Thiazole | 3,4,5-Trimethoxyphenyl | OVCAR-8 | Not specified (nM range) | [6] |
| Compound 5b | 4-Ethoxyphenyl | Amine | Naphthalene | MCF-7 | 0.48 ± 0.03 | [7] |
| Compound 5a | 4-Methoxyphenyl | Amine | Naphthalene | MCF-7 | Slightly less active than 5b | [7] |
| Compound 7w | 3,4,5-Trimethoxyphenyl | Thiazolo[3,2-b][3][4][6]triazole | Aryl | SGC-7901 | 0.21 | [8] |
Experimental Protocols: A Foundation for Synthesis and Evaluation
The successful development of novel 4-methoxyphenoxy thiazole derivatives hinges on robust and reproducible synthetic methodologies and biological assays.
General Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole
The Hantzsch thiazole synthesis is a cornerstone for the construction of the thiazole ring.[7] A general, adaptable protocol is provided below.
Step-by-Step Methodology:
-
Preparation of α-Bromo-4-methoxyacetophenone: To a solution of 4-methoxyacetophenone in a suitable solvent (e.g., chloroform or acetic acid), add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude α-bromo-4-methoxyacetophenone by recrystallization or column chromatography.
-
Thiazole Ring Formation: Dissolve the purified α-bromo-4-methoxyacetophenone and thiourea in a suitable solvent (e.g., ethanol).
-
Reflux: Heat the reaction mixture to reflux for a specified period.
-
Product Isolation: After cooling, the product, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, may precipitate out of the solution or can be isolated by extraction and subsequent purification.
Tubulin Polymerization Inhibition Assay
The ability of 4-methoxyphenoxy thiazole derivatives to inhibit tubulin polymerization is a key indicator of their potential as anticancer agents.
Step-by-Step Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization.
-
Assay Setup: In a 96-well plate, add a reaction buffer containing tubulin, GTP, and various concentrations of the test compound.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizing the Path Forward: Workflows and Pathways
Diagrams are indispensable tools for conceptualizing complex scientific processes. The following Graphviz diagrams illustrate a general synthetic workflow and a simplified representation of the mechanism of action for tubulin polymerization inhibitors.
Caption: A generalized synthetic workflow for 4-methoxyphenoxy thiazole analogs.
Caption: Simplified mechanism of action for tubulin polymerization inhibitors.
Conclusion and Future Directions
The 4-methoxyphenoxy thiazole scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The extensive body of research on structurally related methoxyphenyl and methoxybenzoyl derivatives has illuminated the critical structural features that govern their potent biological activity. The key to future success lies in the meticulous exploration of the SAR, focusing on the fine-tuning of substituents on all three key components of the molecular architecture: the phenoxy "A" ring, the central thiazole "B" ring, and any additional aromatic "C" rings.
Future research should prioritize the synthesis and evaluation of a wider range of 4-methoxyphenoxy analogs to establish a more direct and comprehensive SAR. The strategic incorporation of functional groups to enhance solubility and bioavailability, as demonstrated by the PAT series, will be crucial for translating in vitro potency into in vivo efficacy. Furthermore, the application of advanced computational modeling techniques will undoubtedly accelerate the design-synthesis-test-analyze cycle, paving the way for the discovery of next-generation 4-methoxyphenoxy thiazole-based drugs with superior therapeutic profiles.
References
-
Li, C.-M., Lu, Y., Chen, J., et al. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry, 54(17), 6077-6087. [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33281-33293. [Link]
-
Al-Ostath, A., Al-Qaisi, Z. A., & El-Abadelah, M. M. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4509. [Link]
-
Lu, Y., Li, C.-M., Wang, Z., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link]
-
Tanaka, H., Kuwahara, S., Itoh, F., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]
-
Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]
-
Saeedi, M., Ghafouri, H., Ghasemi, S., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784. [Link]
-
Wang, L., Zhang, M., Li, Y., et al. (2021). Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][3][4][6]triazoles as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 213, 113166. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 98, 103761. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. ResearchGate.[Link]
-
Li, C. M., Lu, Y., Chen, J., Cosenza, S. C., Zhao, L., Ye, F., ... & Miller, D. D. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of medicinal chemistry, 54(17), 6077–6087. [Link]
-
Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 164-170. [Link]
-
Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6142-6146. [Link]
-
Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.[Link]
-
Singh, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.[Link]
-
Singh, A., & Sharma, P. K. (2010). Quantitative structure activity relationship (QSAR) analysis of substituted 4-oxothiazolidines and 5-arylidines as lipoxygenase inhibitors. Mini reviews in medicinal chemistry, 10(8), 705–714. [Link]
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- 8. researchgate.net [researchgate.net]
The 2-Aryloxythiazole Scaffold: A Strategic Bioisostere in Medicinal Chemistry
Executive Summary
The 2-aryloxythiazole scaffold represents a critical structural evolution in medicinal chemistry, often employed to optimize the physicochemical and metabolic profiles of lead compounds. While the 2-aminothiazole moiety is a privileged structure found in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib), it is frequently associated with metabolic liabilities, including the formation of reactive intermediates via cytochrome P450 oxidation.
The 2-aryloxy variant (Thiazole-O-Aryl) offers a strategic bioisosteric replacement. By substituting the nitrogen linker with oxygen, medicinal chemists can modulate lipophilicity (
Part 1: Structural & Electronic Significance
The Ether vs. Amine Linker
The transition from a 2-amino to a 2-aryloxy linker induces specific electronic and steric changes:
-
Electronic Effects: The oxygen atom is more electronegative than nitrogen, reducing the electron density on the thiazole ring through induction (-I effect), though it still donates electrons via resonance (+M effect). This alters the pKa of the thiazole nitrogen, potentially affecting binding affinity in kinase hinge regions.
-
Conformational Flexibility: The C-O-C bond angle (~110°) differs slightly from the C-N-C angle, and the rotational energy barrier is lower for the ether linkage. This increased flexibility can allow the aryl ring to adopt conformations that maximize hydrophobic interactions within a binding pocket.
-
Metabolic Stability: The 2-aminothiazole motif can undergo bioactivation to form reactive quinone-imine species or epoxides. The ether linkage eliminates the potentially labile N-H bond and reduces the propensity for such metabolic activation.
Physicochemical Properties
| Property | 2-Aminothiazole (Ref) | 2-Aryloxythiazole | Impact on Drug Design |
| H-Bond Donors | 1 (NH) | 0 | Improves membrane permeability; reduces P-gp efflux liability. |
| H-Bond Acceptors | 2 (N, S) | 3 (N, S, O) | Additional acceptor vector for specific interactions (e.g., water bridges). |
| Lipophilicity (cLogP) | Lower | Higher (+0.5 to +1.0) | Enhances potency in hydrophobic pockets; improves CNS penetration. |
| Metabolic Risk | High (Toxicophore potential) | Low/Moderate | Reduces idiosyncratic toxicity risks. |
Part 2: Synthetic Strategies
The construction of 2-aryloxythiazoles primarily relies on two robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and Hantzsch Cyclization .
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for diversifying the aryl moiety on a pre-formed thiazole core. 2-Halothiazoles (chloro or bromo) are electron-deficient at the C2 position due to the electronegativity of the adjacent nitrogen and sulfur atoms, making them susceptible to nucleophilic attack by phenoxides.
Mechanism:
-
Deprotonation: A base (e.g.,
, , or ) deprotonates the phenol to form a phenoxide anion. -
Addition: The phenoxide attacks the C2 position of the thiazole, forming a Meisenheimer-like tetrahedral intermediate.
-
Elimination: The halide leaving group is expelled, restoring aromaticity and forming the ether bond.
Method B: Modified Hantzsch Synthesis
For cases where the SNAr reaction is sluggish (e.g., sterically hindered phenols), the thiazole ring can be built around the aryloxy motif. This involves the reaction of an O-aryl thiocarbamate with an
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways for accessing the 2-aryloxythiazole scaffold. Method A is preferred for late-stage diversification; Method B is ideal for building the core de novo.
Part 3: Structure-Activity Relationship (SAR)
The biological activity of 2-aryloxythiazoles is governed by substitutions at three key vectors: the Aryl "Tail" (A), the Ether Linker (B), and the Thiazole "Head" (C).
SAR Map
Figure 2: SAR decision tree for optimizing 2-aryloxythiazole derivatives.
Key SAR Findings from Literature
-
Anticancer (Kinase Inhibition): Substituents at the C4 position of the thiazole are critical for occupying the ATP-binding pocket. A 4-phenyl or 4-heteroaryl group typically enhances potency. The aryloxy moiety often extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase (e.g., VEGFR-2, EGFR).
-
Antimicrobial: Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenoxy ring significantly improve antibacterial activity against Gram-positive strains (S. aureus). This is attributed to increased lipophilicity facilitating cell wall penetration.
-
Metabolic Stability: Substitution at the C5 position of the thiazole (e.g., with a methyl group or fluorine) blocks a primary site of metabolic oxidation, extending the half-life (
) of the compound.
Part 4: Experimental Protocols
Protocol: Synthesis of 4-(4-Fluorophenyl)-2-(4-nitrophenoxy)thiazole via SNAr
Objective: To couple 4-nitrophenol with 2-bromo-4-(4-fluorophenyl)thiazole.
Reagents:
-
2-Bromo-4-(4-fluorophenyl)thiazole (1.0 equiv)
-
4-Nitrophenol (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv), anhydrous -
DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.2 mmol) in anhydrous DMF (5 mL).
-
Activation: Add anhydrous
(2.0 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution may turn yellow/orange. -
Coupling: Add 2-bromo-4-(4-fluorophenyl)thiazole (1.0 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 80–100°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. -
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (50 mL). The product should precipitate.
-
Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).
-
Wash the organic layer with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of the phenol -OH signal and the characteristic shift of the thiazole C5-H proton.
-
LC-MS: Confirm molecular ion
.
Part 5: Therapeutic Applications & Case Studies
Oncology: EGFR and VEGFR-2 Inhibitors
Researchers have successfully utilized the 2-aryloxythiazole scaffold to design dual inhibitors of EGFR and VEGFR-2.
-
Mechanism: The thiazole nitrogen binds to the hinge region of the kinase (H-bond acceptor), while the aryloxy group extends into the hydrophobic pocket.
-
Advantage: Compared to 2-aminothiazole analogs, the aryloxy derivatives showed improved metabolic stability in liver microsome assays while maintaining nanomolar potency (
nM).
Infectious Diseases: Antitrypanosomal Agents
In the search for treatments for African Sleeping Sickness (T. brucei), 2-aryloxythiazoles have emerged as effective leads.
-
Key Insight: The ether linkage provides the necessary flexibility for the molecule to adopt a conformation that fits the parasitic target enzyme, distinct from the rigid planar conformation of fused ring systems.
References
-
Biological and Medicinal Significance of 2-Aminothiazoles. Scholars Research Library. (Review of thiazole biological activities).
-
Synthesis and Evaluation of Novel 2,4-Disubstituted Arylthiazoles against T. brucei. National Institutes of Health (PMC). (Detailed synthesis and biological evaluation).
-
Design, Synthesis, and Biological Investigation of New Thiazole-Based Derivatives. National Institutes of Health (PMC). (Anticancer and antimicrobial applications).[1][2][3][4]
-
2-Aminothiazoles in Drug Discovery: Privileged Structures or Toxicophores? ResearchGate. (Discussion on metabolic liability of aminothiazoles vs. alternatives).
-
Coupling of Phenols to 2-Chlorotrityl Resins. Sciforum. (Relevant chemistry for phenol coupling).
Sources
Methodological & Application
Protocol for nucleophilic aromatic substitution of 2-halothiazoles with 4-methoxyphenol
An In-depth Technical Guide to the Nucleophilic Aromatic Substitution of 2-Halothiazoles with 4-Methoxyphenol
Authored by: A Senior Application Scientist
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The functionalization of this privileged scaffold is of paramount importance in drug discovery and development. Nucleophilic aromatic substitution (SNAAr) on the electron-deficient thiazole ring represents a powerful strategy for the introduction of various substituents. This application note provides a detailed protocol and mechanistic insights for the synthesis of 2-(4-methoxyphenoxy)thiazole derivatives through the SNAAr reaction between 2-halothiazoles and 4-methoxyphenol. This transformation is a key step in the synthesis of a variety of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that combines a step-by-step experimental protocol with a thorough discussion of the underlying chemical principles.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring, such as a 2-halothiazole, typically proceeds through an addition-elimination mechanism.[2][3][4] This pathway is favored due to the ability of the heteroaromatic system to stabilize the negative charge of the intermediate.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, in this case, the 4-methoxyphenoxide ion, on the carbon atom bearing the halogen leaving group (the ipso-carbon).[5] The phenoxide is typically generated in situ by a base. This initial attack is generally the rate-determining step of the reaction.[2]
-
Formation of a Meisenheimer-like Complex: The addition of the nucleophile results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The electron-withdrawing nature of the thiazole ring, particularly the nitrogen and sulfur atoms, helps to delocalize and stabilize the negative charge.
-
Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the halide ion (e.g., Cl⁻, Br⁻), yielding the desired 2-(4-methoxyphenoxy)thiazole product.
The reactivity of the 2-halothiazole is influenced by the nature of the halogen, with the order of reactivity often being F > Cl > Br > I.[2] This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.
Experimental Protocol
This protocol provides a general method for the nucleophilic aromatic substitution of a 2-halothiazole with 4-methoxyphenol.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorothiazole | Reagent | Sigma-Aldrich | or other 2-halothiazole |
| 4-Methoxyphenol | Reagent | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | or another suitable base |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics | or another suitable polar aprotic solvent |
| Ethyl acetate | HPLC | VWR | For extraction |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorothiazole (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to dissolve the reactants and facilitate stirring (e-g., a 0.5 M solution with respect to the 2-chlorothiazole).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific 2-halothiazole used.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenoxy)thiazole.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-methoxyphenoxy)thiazole.
Expected Outcomes and Characterization
The successful synthesis will yield 2-(4-methoxyphenoxy)thiazole as a solid or oil. The identity and purity of the product should be confirmed by standard analytical techniques.
Characterization Data
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the thiazole ring protons and the aromatic protons of the 4-methoxyphenoxy group, as well as the methoxy protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the thiazole ring carbons and the carbons of the 4-methoxyphenoxy group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
| IR | Characteristic absorption bands for C-O-C stretching, C=N stretching, and aromatic C-H stretching. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature. | Increase the reaction temperature in increments of 10 °C. |
| Inactive base. | Use freshly dried, high-purity base. | |
| Deactivated nucleophile. | Use fresh, high-purity 4-methoxyphenol. | |
| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of water. | Ensure all reagents and solvents are anhydrous. | |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. |
Safety Considerations
-
2-Halothiazoles: These compounds can be irritants and should be handled in a well-ventilated fume hood.
-
4-Methoxyphenol: Can be harmful if swallowed or in contact with skin.
-
Dimethylformamide (DMF): DMF is a reproductive hazard and should be handled with extreme care, using appropriate personal protective equipment (PPE).
-
Potassium Carbonate: Can cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2-(4-methoxyphenoxy)thiazole derivatives via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and following the detailed protocol, researchers can effectively synthesize these valuable compounds for their drug discovery and development programs. The information on troubleshooting and characterization will further aid in achieving successful and reproducible results.
References
-
Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Catalysed SNAr reactions. Available from: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. SNAr Solvents and Reagents. Available from: [Link]
-
Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. SNAr Reaction in Other Common Molecular Solvents. (2026). Available from: [Link]
-
WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Available from: [Link]
-
ScienceDirect. Nucleophilic aromatic substitution: Effect of leaving groups in the methoxy- and thiophenoxy-dehalogenation of 2-halo-benzothiazoles. Available from: [Link]
-
OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Available from: [Link]
-
Chem-Impex. 2-Hydroxy-4-(4-methoxyphenyl)thiazole. Available from: [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
-
Academia.edu. Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Available from: [Link]
-
ResearchGate. Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. (2025). Available from: [Link]
-
PMC. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Available from: [Link]
Sources
Using 2-(4-Methoxyphenoxy)-1,3-thiazole as a building block for anticancer agents
Application Note: 2-(4-Methoxyphenoxy)-1,3-thiazole as a Scaffold for Anticancer Drug Discovery
Abstract
This technical guide details the utilization of 2-(4-Methoxyphenoxy)-1,3-thiazole as a privileged building block in the synthesis of novel anticancer agents. Thiazole scaffolds are central to FDA-approved kinase inhibitors (e.g., Dasatinib).[1] The 2-aryloxythiazole moiety, specifically, offers a unique combination of lipophilicity, metabolic stability, and geometric vectoring that mimics the biaryl ether pharmacophores found in potent tubulin polymerization inhibitors and VEGFR antagonists. This document provides validated protocols for the synthesis, functionalization (C5-diversification), and biological evaluation of this scaffold.
Module 1: Rational Design & Structural Utility
The "Privileged Structure" Rationale
The 2-(4-Methoxyphenoxy)-1,3-thiazole scaffold is not merely a linker; it is a bioactive core.
-
The Thiazole Ring: Acts as a bioisostere for pyridine or imidazole, capable of hydrogen bonding with kinase hinge regions (e.g., Cys residues in ATP pockets).
-
The Ether Linkage: Provides rotational freedom, allowing the molecule to adopt conformations required to fit into hydrophobic pockets (e.g., the allosteric site of MEK or the colchicine site of tubulin).
-
The 4-Methoxy Group: Functions as a hydrogen bond acceptor and blocks the para-position from rapid metabolic oxidation (CYP450 protection), extending half-life.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the strategic functionalization points of the scaffold for anticancer activity.
Caption: SAR logic flow demonstrating how the core scaffold interacts with biological targets and where chemical diversity is introduced.
Module 2: Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 2-(4-Methoxyphenoxy)-1,3-thiazole via Nucleophilic Aromatic Substitution (SNAr). Note: Direct substitution on 2-halothiazoles is favored by the electron-withdrawing nature of the nitrogen atom.
Reagents:
-
2-Bromo-1,3-thiazole (1.0 equiv)
-
4-Methoxyphenol (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
DMSO (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen/argon.
-
Dissolution: Add 4-Methoxyphenol (1.24 g, 10 mmol) and Cs₂CO₃ (3.26 g, 10 mmol) to anhydrous DMSO (15 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Addition: Add 2-Bromo-1,3-thiazole (1.64 g, 10 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 120°C in an oil bath. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: Reaction typically reaches completion in 4–6 hours. Look for the disappearance of the thiazole starting material.[2]
-
-
Workup (Critical):
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL). Caution: DMSO can cause emulsion; add brine if necessary.
-
Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (Pale yellow oil or solid).
-
Protocol B: C5-Functionalization (Building the Library)
Objective: Brominate the C5 position to create a handle for Suzuki/Sonogashira coupling.
Reagents:
-
2-(4-Methoxyphenoxy)-1,3-thiazole (from Protocol A)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (ACN)
Methodology:
-
Dissolve the scaffold (1.0 equiv) in ACN (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add NBS (1.1 equiv) portion-wise over 10 minutes to prevent exotherm-related side reactions.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Dilute with water, extract with DCM. Wash with Na₂S₂O₃ (to quench bromine) and NaHCO₃.
-
Result: 5-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole. This intermediate is now ready for Palladium-catalyzed coupling to attach aryl/heteroaryl groups (the "warheads" for anticancer activity).
Module 3: Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT)
Purpose: Determine the IC₅₀ of the synthesized derivatives against cancer cell lines (e.g., MCF-7 Breast Cancer, A549 Lung Cancer).
Workflow:
-
Seeding: Seed cancer cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
-
Treatment:
-
Prepare stock solutions of the thiazole derivatives in DMSO (10 mM).
-
Perform serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Add to wells (Final DMSO concentration < 0.5%).
-
Controls: Vehicle (DMSO only) and Positive Control (Staurosporine or Dasatinib ).
-
-
Incubation: Incubate for 48 or 72 hours.
-
Readout:
-
Add MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Remove media, add DMSO to dissolve formazan crystals.
-
Measure Absorbance at 570 nm using a microplate reader.
-
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.
Experimental Data Summary Template
Use the following table structure to report your findings in internal reports:
| Compound ID | R-Group (C5) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | LogP (Calc) |
| TZ-Core | -H | >50 | >50 | 2.8 |
| TZ-01 | -Phenyl | 12.5 ± 1.2 | 15.3 ± 2.1 | 3.4 |
| TZ-02 | -Pyridine-3-yl | 4.2 ± 0.5 | 6.8 ± 0.8 | 2.9 |
| Control | Dasatinib | 0.05 | 0.08 | 3.8 |
Module 4: Process Visualization
The following workflow summarizes the transition from raw materials to lead candidate selection.
Caption: Integrated workflow for developing anticancer agents using the 2-aryloxythiazole building block.
References
-
Gomha, S. M., et al. (2015). "Thiazole-based heterocycles: synthesis, properties, and applications." Heterocycles. Link
-
Luo, Y., et al. (2024). "Thiazole moiety: A promising scaffold for anticancer drug discovery."[1][3][4][5] Journal of Molecular Structure. Link
-
BenchChem Protocols. (2025). "Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate." BenchChem Application Notes. Link
-
Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery." Future Medicinal Chemistry. Link
-
Wang, Z., et al. (2021).[6] "Design, synthesis and biological evaluation of novel thiazole derivatives as potent anticancer agents."[3][7] European Journal of Medicinal Chemistry. Link
Sources
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting copper-catalyzed cross-coupling for thiazole ether synthesis
Topic: Troubleshooting C–O Cross-Coupling for Thiazole Scaffolds
Introduction: The "Heterocycle Trap"
Welcome to the technical support hub. If you are here, you are likely facing a stalled reaction or a black tar mixture. Thiazoles are deceptively simple scaffolds. While they appear similar to phenyl rings in drawing software, they are chemically distinct due to the "Heterocycle Trap":
-
Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) are potent ligands. They compete with your designed ligand for the Copper center, shutting down the catalytic cycle.
-
Base Sensitivity: The C2 proton of thiazole is acidic (
), and the ring is prone to ring-opening hydrolysis under harsh basic conditions (e.g., -BuOK at 110°C).
This guide replaces "trial and error" with mechanistic causality.
Module 1: The "Dead Reaction" (0% Conversion)
Symptom: Starting material remains untouched after 12 hours. The catalyst mixture might look pale or precipitated rather than the active homogeneous dark/green solution.
Root Cause: Ligand Displacement
Standard ligands like dimethylglycine (DMG) often fail with thiazoles because the substrate itself binds tighter to the Cu than the ligand does. You need a bidentate ligand with a high binding constant to "outcompete" the thiazole substrate.
Protocol A: The "Heavy Duty" System (High Success Rate)
This protocol uses a phenanthroline-based system which forms a rigid chelate that thiazole cannot easily displace.
-
Catalyst: CuI (10 mol%) – Must be off-white/tan. If grey/green, recrystallize from KI/H2O.
-
Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) OR 1,10-Phenanthroline (20 mol%).
-
Base:
(2.0 equiv). -
Solvent: Toluene (Anhydrous) or o-Xylene.
-
Temperature: 80–110 °C.
Why this works: Phenanthroline ligands create a sterically bulky, electron-rich environment around the Cu center, facilitating the difficult oxidative addition into the electron-deficient thiazole-halide bond [1].
Troubleshooting Flowchart (Decision Tree)
Caption: Decision tree for diagnosing stalled copper-catalyzed couplings based on visual cues and conversion data.
Module 2: The "Black Tar" (Decomposition)
Symptom: Complete consumption of starting material, but no product. TLC shows a streak; NMR shows complex aliphatic noise (ring opening).
Root Cause: Base-Induced Ring Opening
Thiazoles are sensitive to strong alkoxide bases (
The "Silanolate" Solution
For base-sensitive substrates, Sodium Trimethylsilanolate (NaOTMS) is a game-changer. It acts as a soluble base that is strong enough to deprotonate the alcohol/phenol but kinetically bulky and less aggressive toward the heterocycle [2].
Compatibility Matrix:
| Base | Strength | Risk to Thiazole | Recommended Solvent |
| High | Critical (Ring Opening) | THF (Low Temp only) | |
| Medium | Moderate | Toluene, Dioxane | |
| Low/Med | Low | DMSO, DMF | |
| NaOTMS | Tunable | Lowest (Best for sensitive) | Toluene, THF |
Module 3: Mechanism & The "Trap"
Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates the catalytic cycle and the specific off-cycle "trap" where the thiazole nitrogen coordinates to the copper, preventing the oxidative addition of the organic halide.
Caption: The catalytic cycle of Ullmann coupling showing the competitive inhibition (Trap) by the thiazole substrate.
Module 4: Workup (The "Blue Water" Protocol)
Issue: Copper residues are notoriously difficult to remove from polar heterocycles like thiazole ethers, often leading to false positives in biological assays or degradation of the product.
Standard Acid Wash? NO. Do not use HCl washes. Thiazoles are basic; you will protonate your product and lose it to the aqueous layer.
The EDTA/NH4OH Protocol:
-
Dilute reaction mixture with EtOAc.[1]
-
Wash 1: 10% Aqueous
(2x). The ammonia competes for the Cu, turning the aqueous layer deep blue. -
Wash 2: Saturated aqueous
(1x). EDTA scavenges remaining Cu ions. -
Wash 3: Brine.
-
Dry over
.
Self-Validation Check: If the first aqueous wash is not blue, your copper has precipitated as an insoluble salt in the organic layer. Filter through Celite before the wash.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Cu powder instead of CuI? A: generally, no. Cu(0) requires harsh temperatures (>140°C). For thiazoles, this leads to decomposition. Stick to Cu(I) salts with diamine/phenanthroline ligands at 80–100°C.
Q: My product has the same Rf as the starting phenol.
A: This is common. Treat the crude mixture with acetic anhydride (
Q: I am coupling a 2-aminothiazole, not a halide. Does this change things? A: Yes. This becomes a Chan-Lam coupling (using Boronic acids) or a reverse Ullmann. For 2-aminothiazoles, the amino group is a poor nucleophile due to the electron-withdrawing ring. You must use a strong ligand like DMEDA (dimethylethylenediamine) to increase the electron density at the copper center [3].
References
-
Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Formation. Chemical Reviews. [Link]
Sources
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Phenoxythiazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying phenoxythiazole derivatives through recrystallization. It addresses common challenges and offers systematic approaches to solvent selection and process optimization, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization?
A1: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for the phenoxythiazole at its boiling point and very low solubility at low temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization and purification.[2][4]
Q2: Where should I start when selecting a solvent for a novel phenoxythiazole?
A2: Start by applying the "like dissolves like" principle.[5][6] Phenoxythiazoles are generally polar compounds due to the presence of heteroatoms (N, S, O). Therefore, moderately polar solvents are often good starting points.[6] A common practice is to test solubility in small amounts of various solvents like ethanol, methanol, ethyl acetate, or acetone.[1][7] If no single solvent is ideal, a two-solvent (miscible pair) system is the next logical step.[1][8]
Q3: My compound dissolves in a solvent at room temperature. Can I still use it for recrystallization?
A3: It is not an ideal choice. If the compound is highly soluble at room temperature, you will experience significant product loss in the mother liquor upon cooling, leading to a very low yield.[9][10] The goal is to find a solvent where the compound is sparingly soluble or insoluble when cold.[1][3]
Q4: What is a "solvent pair" or "mixed-solvent" system, and when should I use it?
A4: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[8][11][12] This system is used when no single solvent provides the desired solubility profile.[1] You dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (incipient precipitation), then reheat to clarify and cool slowly.[8][13]
Troubleshooting Guide: Common Recrystallization Problems
Problem 1: The Compound Fails to Dissolve in the Hot Solvent.
-
Causality: The solvent is too nonpolar for your phenoxythiazole derivative. The intermolecular forces between the solvent molecules are not being effectively overcome by interactions with the solute.
-
Solution:
-
Select a More Polar Solvent: If you started with a nonpolar solvent like hexane, switch to a more polar one such as ethyl acetate, acetone, or an alcohol.[5]
-
Try a Solvent Pair: If the compound has some solubility, but not enough, dissolve it in a small amount of a highly effective (e.g., very polar) hot solvent and then add the first, less effective solvent as part of a mixed-solvent system.
-
Problem 2: No Crystals Form Upon Cooling.
-
Causality: This is one of the most common issues and can be attributed to several factors:
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.[9][14] This is the most frequent cause.
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[9][14]
-
Slow Crystallization Kinetics: Some molecules are slow to organize into a crystal lattice.
-
-
Solutions (in order of application):
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the liquid's surface.[14][15] The microscopic scratches provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[14][15] This provides a template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[14][15] Allow it to cool again. Be careful not to boil off too much too quickly.
-
Cool Further: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease solubility.[5][14]
-
Re-evaluate Solvent: If all else fails, the solvent may be too effective. Recover the solid by evaporating the solvent and attempt the recrystallization with a different solvent system.[14][15]
-
Problem 3: The Compound "Oils Out" Instead of Forming Crystals.
-
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal.[15][16] This typically happens for two main reasons:
-
The melting point of your compound is lower than the boiling point of the solvent. The compound melts in the hot solution before it has a chance to crystallize.[14][15]
-
The solution is too highly supersaturated, or cooled too rapidly, causing the compound to crash out of solution as a disorganized liquid before it can form an ordered crystal lattice.[15][16] High impurity levels can also lower the melting point, contributing to this issue.[15][17]
-
-
Solutions:
-
Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[14][15]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This gives molecules more time to align properly into a crystal lattice.[14]
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where crystallization can be induced at a temperature below your compound's melting point.
-
Problem 4: The Recrystallization Yield is Very Low.
-
Causality:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor.[9][15]
-
Premature Filtration: Filtering the crystals while the solution is still warm.
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]
-
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum volume of boiling solvent needed to fully dissolve the solid.[9][12] Add it in small portions.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature, then chill thoroughly in an ice bath for at least 15-20 minutes before filtration to maximize crystal precipitation.[10]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered impurities without dissolving the product.[9]
-
Recover from Mother Liquor: If significant product remains, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection Workflow
The process of selecting an optimal solvent system can be visualized as a decision-making workflow.
Caption: Decision tree for selecting a recrystallization solvent.
Data Tables for Common Solvents
For convenience, the properties of common laboratory solvents are summarized below.
| Solvent | Boiling Point (°C)[6] | Polarity | Safety Considerations[18] | Common Miscible Anti-solvent |
| Water | 100 | Very High | None | Ethanol, Acetone |
| Ethanol | 78 | High | Flammable, irritant | Water, Hexane |
| Methanol | 65 | High | Flammable, Toxic | Water, Dichloromethane |
| Acetone | 56 | Medium-High | Highly Flammable, Irritant | Water, Hexane |
| Ethyl Acetate | 77 | Medium | Flammable, Irritant | Hexane |
| Dichloromethane | 40 | Medium-Low | Toxic (carcinogen) | Hexane, Methanol |
| Toluene | 111 | Low | Flammable, Toxic | Hexane |
| Hexane | 69 | Very Low | Flammable, Neurotoxin | Ethyl Acetate, Toluene |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude phenoxythiazole solid in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of the boiling solvent to the Erlenmeyer flask to just dissolve the solid completely.[18][19]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[20]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[19][21]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, until a constant weight is achieved.[9] Confirm purity via melting point analysis or other appropriate analytical techniques.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (the one in which it is very soluble).[8]
-
Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is insoluble) dropwise until the solution just begins to turn cloudy and the cloudiness persists (this is the point of saturation).[22]
-
Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated hot solution.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Science Learning Center. (n.d.).
- YouTube. (2012, May 7).
- UCT Science. (n.d.).
- Creative Biolabs. (2024, December 25).
- California State University, Los Angeles. (n.d.).
- University of Victoria. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Al-Mustaqbal University College. (2021, July 16). Experimental No. (4)
- Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control.
- Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application.
- University of California, Irvine. (n.d.).
- University of California, Berkeley. (n.d.).
- YouTube. (2013, July 12).
- Wellesley College. (n.d.).
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
- ResearchGate. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
- MDPI. (2024, November 21).
- Benchchem. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Merck. (n.d.).
- National Center for Biotechnology Information. (2022, October 19).
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Minimizing side reactions in the nucleophilic displacement of 2-chlorothiazole
This guide serves as a specialized technical resource for researchers optimizing the nucleophilic displacement of 2-chlorothiazole. It is designed to address the specific electronic and structural vulnerabilities of the thiazole ring during
Topic: Minimizing Side Reactions in Nucleophilic Displacement Role: Senior Application Scientist Status: Active Guide[1]
Executive Summary: The Deceptive Reactivity of C2
While 2-chlorothiazole appears structurally similar to 2-chloropyridine, it possesses distinct electronic behaviors that complicate nucleophilic displacement. The C2 position is activated by the adjacent nitrogen (
-
Ring Scission: The S-C2 bond is fragile under harsh basic conditions.[1]
-
Hydrolytic Tautomerization: Displacement by hydroxide (from wet solvents) yields 2-hydroxythiazole, which rapidly tautomerizes to the stable, unreactive thiazol-2(3H)-one.[1]
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: I observe complete consumption of starting material but low product yield. The 1H NMR shows a new broad singlet downfield (>11 ppm). What happened?
Diagnosis: You have likely formed thiazol-2(3H)-one via hydrolysis.[1]
Mechanism: Trace water in your solvent or hygroscopic bases (e.g., KOH, NaOH, or wet
-
Solvent Protocol: Switch to anhydrous polar aprotic solvents (DMF, DMSO, NMP).[1] Store over 4Å molecular sieves for 24h prior to use.
-
Base Selection: Replace hydroxide bases with anhydrous
or organic bases like DIPEA (Hünig's base) which are less prone to generating hydroxide in situ.[1]
Q2: My reaction mixture turns black/tarry upon heating, and LCMS shows a complex mixture of fragments. Is this polymerization?
Diagnosis: This is likely base-mediated ring opening (scission) .[1] Mechanism: Strong bases or high temperatures can deprotonate C5 (the most acidic proton on the ring) or attack the sulfur center, leading to ring fragmentation into thiocyanates and enamines. Corrective Action:
-
Temperature Limit: Do not exceed 100°C unless using microwave irradiation (which minimizes thermal exposure time).[1]
-
pKa Matching: Avoid lithiated bases (e.g., n-BuLi) for displacement.[1] If a strong nucleophile is needed, generate the anion at -78°C and warm slowly.
-
Alternative Pathway: If thermal
fails, switch to Buchwald-Hartwig amination (Pd-catalyzed).[1] This allows the reaction to proceed at lower temperatures (60-80°C) with weaker bases ( or ).
Q3: The reaction stalls at 50% conversion. Adding more nucleophile doesn't help.[1] Why?
Diagnosis: Product inhibition or catalyst deactivation (if Pd-catalyzed).[1] In
-
Leaving Group Scavenging: For amine nucleophiles, the generated HCl will protonate the nucleophile, killing the reaction. Ensure you have at least 2.5 equivalents of base (or excess amine) to scavenge the acid.
-
Solvent Effect: Switch from THF (slow
) to DMSO or Sulfolane. The high dielectric constant stabilizes the Meisenheimer intermediate, significantly accelerating the rate-determining addition step.
Strategic Experimental Protocol
A self-validating workflow designed to flag errors before workup.[1]
Workflow: Amination of 2-Chlorothiazole ( )
Reagents:
-
Substrate: 2-Chlorothiazole (1.0 equiv)[1]
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)[1]
-
Base:
(2.0 equiv, dried at 120°C under vacuum) -
Solvent: Anhydrous DMSO (0.5 M concentration)
Step-by-Step Methodology:
-
Pre-Reaction Check (The "Water Test"):
-
Setup:
-
In a flame-dried vial, combine 2-chlorothiazole, amine, and
. -
Add DMSO under an inert atmosphere (
or Ar).[1] Cap immediately.
-
-
Reaction Monitoring (The "Color Flag"):
-
Workup (The "Emulsion Breaker"):
-
Purification:
-
Column chromatography.[1] Thiazoles are weakly basic; adding 1%
to the eluent prevents tailing on silica.
-
Decision Support Data
Table 1: Solvent Selection for 2-Chlorothiazole Displacement
| Solvent | Risk of Hydrolysis | Recommended For | |
| DMSO | Very High | High (if wet) | Difficult/Sterically hindered nucleophiles |
| DMF | High | Moderate | Standard reactions |
| NMP | High | Moderate | High-temperature (>100°C) reactions |
| Isopropanol | Low | Low | Reactions requiring mild bases; easy workup |
| THF | Very Low | Low | Not Recommended for thermal |
Table 2: Base Selection Matrix
| Base | Strength | Compatibility | Note |
| Moderate | Excellent | "Cesium Effect" aids solubility in organic solvents.[1] | |
| DIPEA | Weak | Good | Best for amine nucleophiles; avoids inorganic insolubility.[1] |
| NaH | Strong | Poor | High risk of ring deprotonation/scission.[1] |
| KOtBu | Strong | Moderate | Use only in Buchwald-Hartwig (Pd-catalyzed) conditions.[1] |
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways. The goal is to maximize the green path while blocking the red (hydrolysis) and orange (decomposition) paths.
Caption: Reaction pathway analysis for 2-chlorothiazole. The green path represents the desired
References
-
BenchChem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Retrieved from [1]
-
Organic Chemistry Portal.
). Retrieved from [1] -
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [1]
-
Royal Society of Chemistry. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms. J. Chem. Soc. B. Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines. (Discusses thiazole ring opening mechanisms). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
